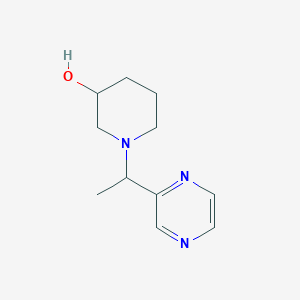

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is a chemical compound with the molecular formula C11H17N3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol typically involves the reaction of pyrazine derivatives with piperidine. One common method is the alkylation of piperidine with 2-chloropyrazine under basic conditions, followed by reduction and subsequent hydroxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

One of the primary applications of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in cellular signaling by degrading cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of these enzymes can lead to increased levels of these second messengers, which are vital for various physiological processes.

- Case Study : Research has shown that pyrazine derivatives, including this compound, exhibit significant inhibitory activity against specific PDE isoforms, particularly phosphodiesterase 10 (PDE10). This inhibition has been linked to potential therapeutic effects in treating disorders such as schizophrenia and other cognitive impairments associated with neurodegenerative diseases .

Neurological Applications

The compound has also been explored for its effects on neurological conditions. It has been identified as a potential candidate for treating diseases such as Alzheimer's and Lewy Body Dementia.

- Mechanism : The mechanism involves modulation of neurotransmitter systems, particularly through antagonism at muscarinic receptors. This modulation can enhance cognitive functions and alleviate symptoms associated with these disorders .

Antimicrobial Properties

In addition to its neurological applications, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.

- Findings : Laboratory tests have indicated that derivatives of pyrazine compounds possess broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound's structural features have also led researchers to explore its anticancer potential. Initial investigations suggest that it may inhibit the growth of certain cancer cell lines.

- Research Insights : Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Data Tables and Comparative Analysis

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Phosphodiesterase Inhibition | Increases cAMP/cGMP levels | Cognitive enhancement |

| Neurological Disorders | Modulates neurotransmitter systems | Alleviates symptoms of dementia |

| Antimicrobial Activity | Disrupts bacterial cell wall synthesis | New antibiotic development |

| Anticancer Activity | Induces apoptosis in cancer cells | Potential chemotherapeutic agent |

Wirkmechanismus

The mechanism of action of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

- 1-(1-(Pyrimidin-2-yl)ethyl)piperidin-3-ol

- 1-(1-(Quinolin-2-yl)ethyl)piperidin-3-ol

Uniqueness: 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties.

Biologische Aktivität

1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine core substituted with a pyrazinyl group. This structural configuration is significant for its interaction with biological targets.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Receptor Modulation : Research indicates that derivatives of piperidine, such as this compound, can act as ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 0.5 to 4 μg/mL against Mycobacterium tuberculosis, indicating strong activity against both standard and resistant strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.5 - 4 | M. tuberculosis |

| Compound A | 2 | Standard strain |

| Compound B | 4 | Resistant strain |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show:

- Cell Viability Assays : The compound reduced cell viability in cancer cell lines with IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 (liver) | >50 | Low cytotoxicity |

| MCF7 (breast) | 10 | Significant reduction |

Study on Pain Management

A study explored the dual-action capability of piperidine derivatives for treating nociceptive and neuropathic pain. The findings suggest that compounds similar to this compound could enhance opioid analgesia through their action on sigma receptors .

Tuberculosis Treatment

Recent research focused on the synthesis of pyrazine derivatives for anti-tubercular activity. Compounds derived from this compound were found to be non-toxic to human cells while exhibiting potent activity against M. tuberculosis strains .

Eigenschaften

IUPAC Name |

1-(1-pyrazin-2-ylethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(11-7-12-4-5-13-11)14-6-2-3-10(15)8-14/h4-5,7,9-10,15H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABHTXOUBDXBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.